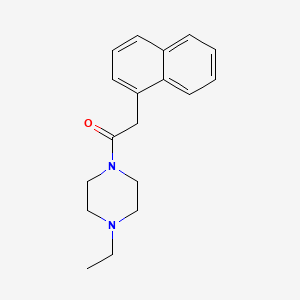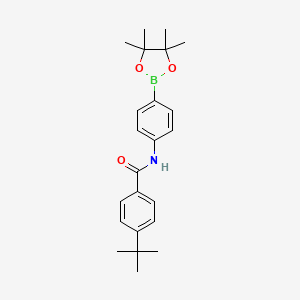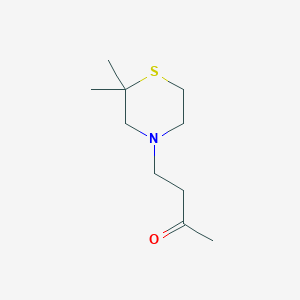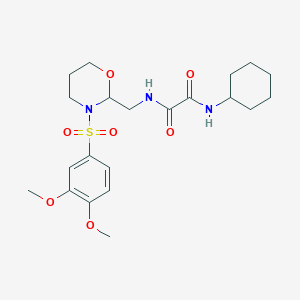
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone, also known as EN-8, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This molecule has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Serotonin Receptor Antagonists
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone and its derivatives have been studied for their potential as serotonin receptor antagonists, specifically targeting the 5-HT1B receptor. This receptor plays a crucial role in various neurological processes, and antagonists can have therapeutic applications in treating disorders such as depression, anxiety, and migraine. For instance, certain arylpiperazide derivatives of 1-naphthylpiperazine have shown potent and selective ligand properties for 5-HT1B/1D subtypes, with one derivative demonstrating notable antagonist activity in both in vitro and in vivo models (Jorand-Lebrun et al., 1997).
Anticonvulsant Properties
Compounds structurally related to 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone have been explored for their anticonvulsant properties. Novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles have been synthesized based on a pharmacophoric model to meet the structural requirements necessary for anticonvulsant activity. These compounds have been evaluated using various seizure models, with some demonstrating significant anticonvulsant activities and confirming the four binding site pharmacophoric model hypothesis for this activity (Rajak et al., 2010).
Serotonin Receptor Ligands
Further studies have focused on synthesizing and analyzing compounds for their role as ligands for the serotonin 5-HT6 receptor, with the introduction of different linkers between the triazine moiety and an aromatic substituent. These studies aim to evaluate the impact of these linkers on affinity for the 5-HT6 receptor. Among these, certain derivatives have shown high affinity, offering insights into the structure-activity relationships and potential for developing new therapeutic agents targeting the 5-HT6 receptor (Łażewska et al., 2019).
Learning and Memory Dysfunction
Compounds related to 1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone have been investigated for their potential to improve learning and memory dysfunction in mouse models. These studies highlight the therapeutic potential of these compounds in treating cognitive disorders (Zhang Hong-ying, 2012).
Optical and Thermal Properties
The synthesis and study of the optical and thermal properties of certain derivatives have provided valuable insights into their potential applications in material science. These studies offer a foundation for further exploration of these compounds in various technological applications (Shruthi et al., 2019).
Propiedades
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-2-19-10-12-20(13-11-19)18(21)14-16-8-5-7-15-6-3-4-9-17(15)16/h3-9H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWICQXKJGEMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazin-1-yl)-2-(naphthalen-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)
![2-Ethoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2693772.png)


![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2693783.png)
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2693784.png)




